(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its diverse biological activities, and is modified with a dichlorobenzyl group, a methoxybenzylidene moiety, and a prop-2-en-1-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinone core and an appropriate benzaldehyde derivative.
Attachment of the Dichlorobenzyl Group: This step involves the nucleophilic substitution of a dichlorobenzyl halide with a hydroxyl group on the benzylidene moiety.
Addition of the Prop-2-en-1-yl Group: This can be done through an alkylation reaction using an allyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the prop-2-en-1-yl group.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a more saturated form.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced benzylidene derivatives.
Substitution: Products will vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biology
Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents targeting various diseases.
Diagnostics: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: The compound may be used as a pesticide or herbicide due to its potential biological activity.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The dichlorobenzyl group may enhance binding affinity to certain proteins, while the thiazolidinone core can interact with enzyme active sites, inhibiting their function. The compound may also disrupt cellular processes by interfering with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(2,4-Dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-1-(4-propoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The uniqueness of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorobenzyl and methoxybenzylidene groups, along with the thiazolidinone core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H17Cl2NO3S2 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17Cl2NO3S2/c1-3-9-24-20(25)18(29-21(24)28)10-13-5-4-6-17(26-2)19(13)27-12-14-7-8-15(22)11-16(14)23/h3-8,10-11H,1,9,12H2,2H3/b18-10- |
InChI Key |
WLAFTTWFMPRGLS-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.